molecular formula C14H16N2O B5411788 N-(2-methylquinolin-5-yl)butanamide

N-(2-methylquinolin-5-yl)butanamide

Cat. No.: B5411788
M. Wt: 228.29 g/mol
InChI Key: NNWAEJKPKAOEAX-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)butanamide is a quinoline-based amide derivative characterized by a butanamide side chain attached to the 5-position of the quinoline ring and a methyl substituent at the 2-position. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antihistaminic activities.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-5-14(17)16-13-7-4-6-12-11(13)9-8-10(2)15-12/h4,6-9H,3,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAEJKPKAOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)butanamide typically involves the reaction of 2-methylquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparisons

Quinoline Derivatives (): The position of the amide group on the quinoline ring significantly impacts physical properties. For example, shifting the carboxamide from position 3 (compound 52, m.p. 254–256°C) to 5 (compound 53, m.p. 202–203°C) reduces melting point, likely due to altered crystal packing .

Bisnitroimidazole (): NSC 639862 uses a butanamide linker to connect two nitroimidazole moieties, achieving 200-fold hypoxic selectivity in cytotoxicity . This suggests that butanamide linkages are effective in spacing redox-active groups. In contrast, the target compound’s quinoline core may prioritize interactions with enzymes or receptors over redox-based mechanisms.

Pyrimidine-Based Butanamide ():

  • The chloro and methoxyethyl substituents in this compound introduce electronegativity and polarity, which could influence solubility and metabolic stability . The target compound’s simpler methyl group may reduce steric hindrance, favoring target binding.

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